molecular formula C16H21NO5S B3231752 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone CAS No. 1328954-27-3

1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone

Cat. No.: B3231752
CAS No.: 1328954-27-3
M. Wt: 339.4
InChI Key: UKWIHPFJSVLFGB-UHFFFAOYSA-N
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Description

The compound “1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone” is a complex organic molecule. It has a molecular formula of C16H21NO5S . The structure of the compound includes a 1,5-dioxa-9-azaspiro[5.5]undecane moiety, which is a type of spirocyclic compound .


Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C16H21NO5S/c1-13(18)14-4-2-5-15(12-14)23(19,20)17-8-6-16(7-9-17)21-10-3-11-22-16/h2,4-5,12H,3,6-11H2,1H3 . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound “this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.

Mechanism of Action

Target of Action

The primary target of 1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A RNA modification process . The METTL3 is the catalytic unit, whereas METTL14 facilitates RNA substrate binding and stabilizes the complex .

Biochemical Pathways

The compound affects the m6A RNA modification pathway. The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties as physicochemical characteristics were taken into account during hit optimization . Some of the compounds in the same series had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the enzymatic environment in the liver can affect the stability of the compound

Properties

IUPAC Name

1-[3-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-13(18)14-4-2-5-15(12-14)23(19,20)17-8-6-16(7-9-17)21-10-3-11-22-16/h2,4-5,12H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWIHPFJSVLFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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